molecular formula C6H14NO6P B14508191 Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate CAS No. 62779-29-7

Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate

Cat. No.: B14508191
CAS No.: 62779-29-7
M. Wt: 227.15 g/mol
InChI Key: SBIXNERDSDCTFJ-UHFFFAOYSA-N
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Description

Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a dimethyl ester and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable methoxycarbonyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A related compound with similar structural features but different functional groups.

    Methoxycarbonyl-containing phosphonates: Compounds that share the methoxycarbonyl group but differ in their overall structure and reactivity.

Uniqueness

Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62779-29-7

Molecular Formula

C6H14NO6P

Molecular Weight

227.15 g/mol

IUPAC Name

methyl N-(dimethoxyphosphorylmethoxymethyl)carbamate

InChI

InChI=1S/C6H14NO6P/c1-10-6(8)7-4-13-5-14(9,11-2)12-3/h4-5H2,1-3H3,(H,7,8)

InChI Key

SBIXNERDSDCTFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCOCP(=O)(OC)OC

Origin of Product

United States

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